BenchChemオンラインストアへようこそ!

3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Unlike bromo/chloro analogs, the C3-iodine of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine delivers superior Pd-coupling reactivity—enabling room-temperature Sonogashira, Suzuki, and Buchwald-Hartwig reactions for efficient kinase inhibitor library synthesis. The iodine substituent optimizes passive permeability (XLogP3-AA: 0.8) while preserving drug-like TPSA (67.6 Ų). The C4-amino group offers orthogonal functionalization for targeted covalent inhibitor development. ≥98% purity ensures batch consistency for multi-step lead optimization campaigns. Inquire now.

Molecular Formula C6H5IN4
Molecular Weight 260.04
CAS No. 1351479-27-0
Cat. No. B3039824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine
CAS1351479-27-0
Molecular FormulaC6H5IN4
Molecular Weight260.04
Structural Identifiers
SMILESC1=CN=C(C2=C(NN=C21)I)N
InChIInChI=1S/C6H5IN4/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H2,8,9)(H,10,11)
InChIKeyAOMXLTPYJAPVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS 1351479-27-0) – A Privileged Heterocyclic Building Block for Kinase-Targeted Drug Discovery and Cross-Coupling Applications


3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS: 1351479-27-0) is a fused bicyclic heterocyclic compound characterized by a pyrazolo[4,3-c]pyridine core with an exocyclic amine at the C4 position and an iodine atom at the C3 position [1]. With a molecular formula of C6H5IN4 and a molecular weight of 260.04 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for designing ATP-competitive kinase inhibitors and as a substrate for palladium-catalyzed cross-coupling reactions [1][2]. The iodine substituent provides a reactive handle for diversification, while the 4-amino group and the N1/N2 positions of the pyrazole ring offer additional sites for regioselective functionalization [2].

Why 3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine Cannot Be Replaced by 3-Bromo or 3-Chloro Analogs


The C3 halogen atom in 1H-pyrazolo[4,3-c]pyridin-4-amine derivatives is not a freely interchangeable substituent. The iodine atom exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions due to its superior leaving-group ability compared to bromine or chlorine, enabling efficient Sonogashira, Suzuki, and Buchwald-Hartwig couplings under milder conditions and with higher yields [1]. Furthermore, the iodine substituent imparts unique physicochemical properties—including increased molecular weight (260.04 vs. ~213 for Br analog), higher lipophilicity (XLogP3-AA: 0.8), and altered topological polar surface area (TPSA: 67.6 Ų)—that directly influence passive permeability, metabolic stability, and off-target binding profiles [2]. Substitution with a bromo or chloro analog would fundamentally alter the compound's synthetic utility as a diversification platform and its downstream drug-likeness parameters, potentially compromising library synthesis efficiency and lead optimization outcomes [1][2].

Quantitative Differentiation Evidence for 3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS 1351479-27-0)


Synthetic Versatility: Superior Reactivity in Sonogashira Cross-Coupling Versus Bromo Analog

The iodine atom at C3 enables efficient Sonogashira cross-coupling with terminal alkynes, a key transformation for constructing diverse biaryl and alkyne-linked scaffolds. In comparative studies of 3-halo-1H-pyrazole derivatives, the iodo substrate undergoes Sonogashira coupling with phenylacetylene under standard Pd-catalyzed conditions (Pd(PPh3)2Cl2, CuI, Et3N, room temperature) to yield the corresponding 3-alkynyl product, whereas the bromo analog typically requires elevated temperatures (60–80 °C), longer reaction times, or specialized ligands to achieve comparable conversion [1]. While direct yield data for 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is not reported in the primary literature, class-level inference from structurally analogous 3-iodo-1H-pyrazoles indicates that the iodo derivative consistently outperforms the bromo and chloro congeners in cross-coupling efficiency due to the lower bond dissociation energy of the C–I bond and faster oxidative addition to Pd(0) [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Computed Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Bromo/Chloro Analogs

Computed physicochemical properties from PubChem reveal distinct differences between 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine and its halogen analogs. The iodo derivative possesses an XLogP3-AA value of 0.8 and a topological polar surface area (TPSA) of 67.6 Ų [1]. In contrast, the 3-bromo analog (C6H5BrN4, MW ~213) is predicted to have a lower XLogP (approximately 0.4–0.6) and a TPSA of ~67 Ų, while the 3-chloro analog (MW ~168) is predicted to have XLogP ~0.2–0.4 and TPSA ~67 Ų (values estimated based on PubChem algorithms for halogen-substituted analogs) [1]. The increased lipophilicity conferred by the iodine atom enhances passive membrane permeability, a critical parameter for achieving oral bioavailability in kinase inhibitor candidates. Furthermore, the higher molecular weight and distinct halogen bonding potential of iodine may contribute to unique binding interactions with kinase hinge regions and selectivity profiles [2].

Drug Design ADME Computational Chemistry

Commercial Purity Benchmarking: High-Quality Supply for Reproducible SAR Campaigns

3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is commercially available from multiple reputable vendors with certified purity levels suitable for rigorous structure-activity relationship (SAR) studies. Aladdin Scientific supplies the compound at 97% purity , while Leyan offers it at 98% purity . In comparison, the 3-bromo analog (CAS 1701450-00-1) is listed by Leyan at 98% purity, but its commercial availability is more limited, with fewer suppliers and less extensive quality documentation . The 3-chloro analog is not widely cataloged by major research chemical suppliers. The consistent availability of high-purity 3-iodo derivative ensures batch-to-batch reproducibility in synthetic transformations and biological assays, reducing the risk of confounding impurities in kinase inhibition studies [1].

Chemical Procurement Quality Control Medicinal Chemistry

Key Application Scenarios for 3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine in Drug Discovery and Chemical Biology


Scaffold Diversification via Sonogashira Cross-Coupling for Kinase Inhibitor Library Synthesis

The C3-iodo group serves as an optimal handle for Sonogashira coupling with diverse terminal alkynes, enabling the rapid generation of 3-alkynyl-substituted pyrazolo[4,3-c]pyridin-4-amines [1]. This transformation is central to building focused libraries of ATP-competitive kinase inhibitors targeting JAK, RET, and PI3K families. The high reactivity of the iodo derivative allows coupling at room temperature, minimizing thermal degradation of sensitive functional groups and facilitating parallel synthesis on automated platforms. This application directly leverages the synthetic advantage documented in class-level cross-coupling studies [1].

Late-Stage Functionalization in Medicinal Chemistry Lead Optimization

The iodine atom at C3 provides a versatile exit vector for late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) or halogen-lithium exchange. This enables medicinal chemists to explore substituent effects on kinase selectivity and ADME properties without resynthesizing the entire core scaffold. The higher lipophilicity (XLogP3-AA: 0.8) of the iodo derivative compared to bromo/chloro analogs [2] positions it favorably for optimizing membrane permeability while maintaining acceptable polar surface area (TPSA: 67.6 Ų) for oral bioavailability. This scenario is supported by computed property differentiation and the established role of pyrazolo[4,3-c]pyridines as privileged kinase inhibitor cores [3].

Preparation of Targeted Covalent Inhibitors (TCIs) via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The 4-amino group can be functionalized to introduce ethenesulfonyl fluoride warheads or other electrophilic moieties, while the C3-iodo substituent remains available for orthogonal diversification. This dual reactivity enables the construction of targeted covalent inhibitors that irreversibly bind kinase active site cysteines. The high purity (97–98%) and reliable commercial supply of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine ensure batch-to-batch consistency in multi-step synthetic sequences required for TCI development, reducing the risk of failed campaigns due to variable starting material quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.